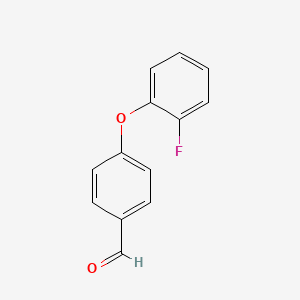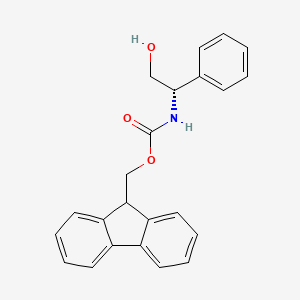
Fmoc-L-phenylglycinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-L-phenylglycinol is not directly mentioned in the provided papers, but the papers discuss related Fmoc-protected amino acids and their applications in peptide synthesis. Fmoc (9-fluorenylmethoxycarbonyl) is a protective group used in solid-phase peptide synthesis (SPPS) for the amino group of amino acids, allowing for the sequential addition of amino acids to form peptides. The Fmoc group is removed under basic conditions, which is compatible with a variety of side-chain protecting groups and solid supports used in SPPS .
Synthesis Analysis
The synthesis of Fmoc-protected amino acids typically involves the introduction of the Fmoc group to the amino group of an amino acid. For example, the synthesis of Fmoc-l-homopropargylglycine-OH is described with a double Boc (t-butyloxycarbonyl) protection and a key Seyferth-Gilbert homologation step to avoid racemization, yielding a noncanonical amino acid for use in SPPS . Similarly, the synthesis of other Fmoc-protected amino acids, such as 2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid and N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine, involves multiple steps with an emphasis on maintaining enantiopurity and high yields for subsequent peptide synthesis .
Molecular Structure Analysis
The molecular structure of Fmoc-protected amino acids is characterized by the presence of the Fmoc group, which provides steric hindrance and photophysical properties that can be exploited in peptide synthesis. For instance, the Fmoc group plays a crucial role in the gelation process of Fmoc-tripeptides, with π-π stacking interactions between Fmoc groups leading to the formation of supramolecular structures .
Chemical Reactions Analysis
Fmoc-protected amino acids are used in various chemical reactions, particularly in SPPS. The Fmoc group is stable under acidic conditions but can be selectively removed under basic conditions, allowing for the sequential addition of amino acids. The Fmoc group also facilitates the formation of neoglycopeptides through chemoselective glycosylation reactions, as seen in the synthesis of glycopeptide mimics .
Physical and Chemical Properties Analysis
The physical and chemical properties of Fmoc-protected amino acids are influenced by the Fmoc group. These compounds are generally solid at room temperature and have a high degree of solubility in organic solvents, which is beneficial for SPPS. The Fmoc group also imparts UV absorbance properties, allowing for monitoring of the peptide synthesis process. The stability of Fmoc-protected peptides against proteolytic enzymes has been observed, which is advantageous for the development of stable peptide-based materials .
Applications De Recherche Scientifique
Stereochemical Stability in Peptide Synthesis
Fmoc-L-phenylglycinol's application in peptide synthesis is highlighted by the study of racemization in phenylglycine-containing peptides during solid-phase peptide synthesis (SPPS). The research found that using specific coupling agents and conditions can significantly reduce racemization, making Fmoc-L-phenylglycinol a viable component in the synthesis of stereochemically stable peptides (Liang et al., 2017).
Bio-Inspired Building Blocks for Functional Materials
Fmoc-modified amino acids, including Fmoc-L-phenylglycinol, are used as bio-inspired building blocks for creating functional materials. Their hydrophobicity and aromaticity facilitate the assembly of these materials, which have potential in cell cultivation, drug delivery, and antibacterial applications (Tao et al., 2016).
Antimicrobial Decapeptide Synthesis
Fmoc-L-phenylglycinol is used in the synthesis of antimicrobial peptides. An optimized Fmoc solid-phase protocol for synthesizing gramicidin S, an antimicrobial decapeptide, utilized Fmoc-L-phenylglycinol for its effective yield and structural reliability (Wadhwani et al., 2006).
Hydrogel Formation and Self-Assembly
Fmoc-phenylalanine, closely related to Fmoc-L-phenylglycinol, demonstrates self-assembly properties leading to hydrogel formation. This aspect is crucial for biomedical applications like drug release and development of biomaterials (Singh et al., 2015).
Antibacterial Composite Materials
The antibacterial capabilities of nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine-OH, related to Fmoc-L-phenylglycinol, showcase their potential in the development of enhanced biomedical materials. These materials show promise in inhibiting bacterial growth without affecting mammalian cells, signifying their medical application potential (Schnaider et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3/c25-14-22(16-8-2-1-3-9-16)24-23(26)27-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22,25H,14-15H2,(H,24,26)/t22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATSPGUSOQBNRU-JOCHJYFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-phenylglycinol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

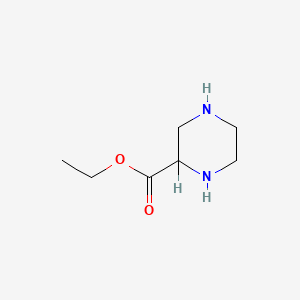
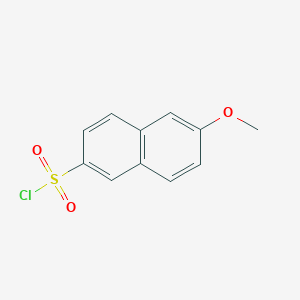
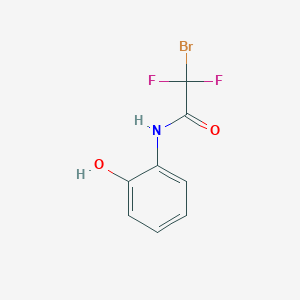
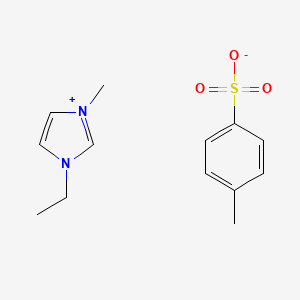
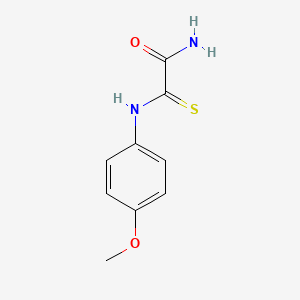
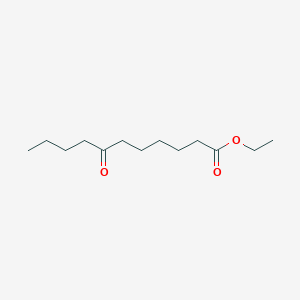
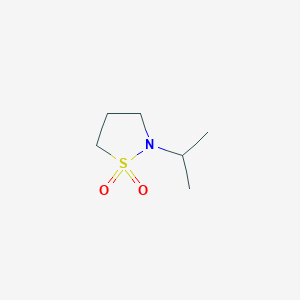
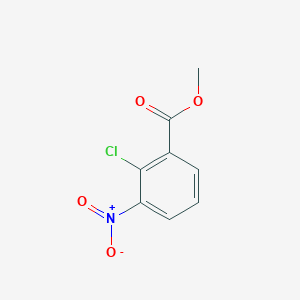
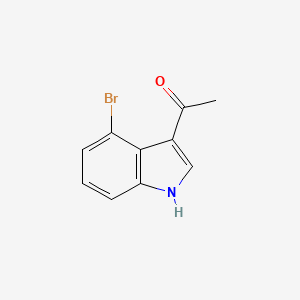
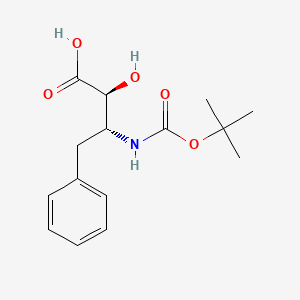
![7,8-Dihydro-5H-pyrido[3,2-b]indol-9(6H)-one](/img/structure/B1337422.png)


